molecular formula C21H17ClN4O2 B2775241 N-(5-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 886903-72-6

N-(5-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2775241
CAS RN: 886903-72-6
M. Wt: 392.84
InChI Key: LCQNZNRDIKWIOG-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles, which are aromatic heterocyclic compounds containing a benzene ring linked to a pyrazole ring through a CC or CN bond . The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazines with 1,3-diketones or β-keto esters . The exact synthesis process for this specific compound isn’t available in the literature I have access to.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, a pyrazole ring, and a carboxamide group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

Phenylpyrazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The exact reactions that this specific compound can undergo would depend on its exact structure and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of phenylpyrazoles might include moderate to high lipophilicity and good stability . The exact properties of this specific compound would depend on its exact structure.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound and its derivatives are synthesized through reactions involving corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones. Studies on their NMR solution and X-ray diffraction have revealed tautomeric structures in both solution and crystal states, showing preferences for certain configurations over others. These compounds have shown to form hydrogen-bonded trimers and two-dimensional sheets in their crystal structures, indicating significant intermolecular interactions (Quiroga et al., 1999) source.

  • Research has focused on the preparation of various novel derivatives through cycloaddition reactions, demonstrating the versatility of the pyrazolopyrimidinone core in synthesizing diverse heterocyclic compounds. These studies have contributed to the development of methodologies for creating compounds with potential biological activities (Rahmouni et al., 2014) source.

Potential Biological Activities

  • Some derivatives have been explored for their potential as glycine transporter 1 inhibitors, showcasing the application of these compounds in modulating neurotransmitter activity. These findings highlight the role of structural diversity in enhancing drug-likeness and pharmacological profiles (Yamamoto et al., 2016) source.

  • Other studies have synthesized derivatives aimed at evaluating their anticancer and anti-5-lipoxygenase activities. The synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their subsequent biological evaluation underscore the compound's potential in developing new therapeutic agents (Rahmouni et al., 2016) source.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-12-8-9-14(22)10-17(12)24-21(28)16-11-23-20-18(19(16)27)13(2)25-26(20)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQNZNRDIKWIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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